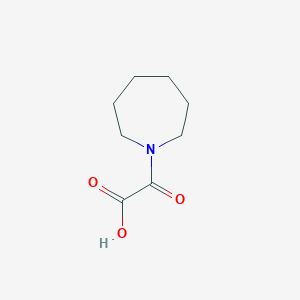

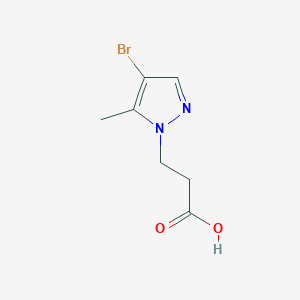

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

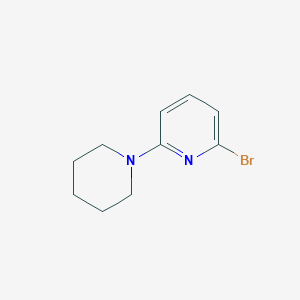

The compound of interest, 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a bromo substituent and a propanoic acid group in the compound suggests potential reactivity and usefulness in various chemical syntheses .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the copper-catalyzed C-N coupling reactions have been used to N-arylate 1H-pyrazole with aryl iodides and bromides, which could be a potential pathway for synthesizing the bromo-substituted pyrazole compounds . Additionally, multi-component reactions in ionic liquids have been described for the synthesis of related pyrazole derivatives, indicating the versatility of pyrazole chemistry and the potential for environmentally friendly synthesis methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their reactivity and biological activity. X-ray crystallography has been used to characterize the structure of related compounds, ensuring the correct identification of regioisomers and understanding the conformational differences that may affect their chemical properties . Such structural analyses are essential for the rational design of pyrazole-based ligands and pharmaceutical agents.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the presence of a carboxylic acid group allows for the formation of hydrogen-bonded dimers in the solid state, as observed in crystal structures . Moreover, the bromo substituent on the pyrazole ring can facilitate further chemical transformations, such as electrophilic aromatic substitution or coupling reactions, which are commonly employed in the synthesis of complex organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of substituents like bromo and methyl groups can alter these properties significantly. For instance, the difluoromethyl group in related pyrazole carboxylic acid amides has been shown to enhance antifungal activity, suggesting that the physical properties of these compounds can be fine-tuned for specific biological applications . Additionally, the synthesis of these compounds often yields moderate to excellent activities, indicating their potential efficacy as bioactive molecules .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Regiospecific Synthesis : The compound and its derivatives are synthesized with regiospecific methods. However, identifying the correct regioisomer is complex and often requires single-crystal X-ray analysis for unambiguous structure determination. Compounds often form hydrogen-bonded structures in their crystal state, highlighting their potential in structural chemistry (Kumarasinghe et al., 2009).

Diverse Derivative Synthesis : Efficient heterocyclization methods have been developed to synthesize isoxazole and pyrazole derivatives of this compound, demonstrating its versatility in creating a range of chemical structures (Flores et al., 2014).

Pharmacological Potential

Antifungal Activity : Novel derivatives of the compound, specifically 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have shown significant antifungal activity against phytopathogenic fungi, indicating potential applications in agricultural and pharmaceutical industries (Du et al., 2015).

Antimicrobial Properties : N,N-disubstituted derivatives of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid have exhibited sedative, local anesthetic, and platelet antiaggregating activities, along with moderate analgesic and antiinflammatory properties, suggesting their relevance in developing new therapeutic agents (Bondavalli et al., 1990).

Chemical Reactions and Synthesis

Pyrazoline Synthesis : The compound has been utilized in the synthesis of various pyrazoline derivatives, showcasing its role in creating structurally diverse chemical entities (Loh et al., 2013).

Catalysis in Synthesis : It has been used as a catalyst in the condensation reaction for the synthesis of bis(pyrazolones), demonstrating its utility in enhancing chemical reactions (Tayebi et al., 2011).

Propiedades

IUPAC Name |

3-(4-bromo-5-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAQBTLQNAPMSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)